2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant strain and reactivity. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug discovery, replacing aromatic rings, internal alkynes, and tert-butyl groups to enhance the pharmacokinetic properties of drug candidates .
Properties
Molecular Formula |
C13H23BO2 |
|---|---|
Molecular Weight |
222.13 g/mol |
IUPAC Name |
2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-6-12-7-13(8-12,9-12)14-15-10(2,3)11(4,5)16-14/h6-9H2,1-5H3 |
InChI Key |
BVQIXVTUURFGHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods often rely on scalable reactions that can be performed under mild conditions, ensuring high yields and purity .
Chemical Reactions Analysis
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds, dirhodium complexes, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core, with modifications at the bridgehead or bridge positions .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials . In biology and medicine, it serves as a bioisostere, enhancing the solubility, potency, and metabolic stability of drug candidates . In industry, it is used in the production of molecular rods, liquid crystals, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can engage in specific interactions with enzymes, receptors, and other biomolecules . This interaction often leads to enhanced binding affinity and selectivity, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . These compounds share the same core structure but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .
Biological Activity
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its unique bicyclic structure and potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHBO
- Molecular Weight : 257.19 g/mol
The structure consists of a bicyclic pentane core substituted with a dioxaborolane moiety, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that can modulate biological pathways:
- Borylation Reactions : The dioxaborolane group allows for borylation at benzylic C-H bonds in alkylbenzenes. This reaction can facilitate the formation of boron-containing compounds that are biologically active.
- Hydroboration : The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts, leading to the formation of organoboron compounds that may exhibit pharmacological properties.
Therapeutic Potential
Research indicates that derivatives of dioxaborolanes have shown promise in various therapeutic areas:
- Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against a range of pathogens, indicating potential applications in treating infections.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Activity : A study explored the antitumor effects of boron-containing compounds derived from dioxaborolanes on human cancer cell lines. The results showed significant cytotoxicity compared to control groups, suggesting a potential role in cancer therapy .
- Antimicrobial Efficacy : Research conducted on related bicyclic compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of certain dioxaborolanes in models of neurodegenerative diseases. The findings indicated a reduction in oxidative stress markers and improved neuronal survival .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
